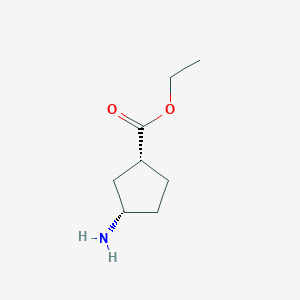

ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSHHLOUZFKHSC-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Conformationally Constrained Amino Acid Scaffolds in Modern Chemical Biology

Conformationally constrained amino acid scaffolds are instrumental in modern chemical biology for their ability to mimic or stabilize specific secondary structures of peptides and proteins, such as β-turns and helices. This structural rigidity is crucial in the design of peptidomimetics, compounds that emulate the biological activity of natural peptides but with improved pharmacological properties, including enhanced stability against enzymatic degradation and better oral bioavailability. The predefined three-dimensional arrangement of substituents on a rigid scaffold can lead to a significant increase in binding affinity for target receptors and enzymes by reducing the entropic penalty associated with binding.

Overview of Ethyl 1r,3s 3 Aminocyclopentane 1 Carboxylate Within the Family of Alicyclic Amino Acids

Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate belongs to the family of alicyclic β-amino acids. The cyclopentane (B165970) ring imposes significant conformational constraints, and the specific stereochemistry of the amino and carboxylate groups at the 1 and 3 positions dictates the spatial orientation of these key functionalities. As an ethyl ester, this compound is often utilized as a protected precursor in multi-step syntheses, where the ester group can be selectively hydrolyzed at a later stage. Its structural features make it an attractive building block for the synthesis of a variety of bioactive molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1607591-68-3 jst.go.jp |

| Molecular Formula | C8H15NO2 jst.go.jp |

| Molecular Weight | 157.21 g/mol jst.go.jp |

| Stereochemistry | (1R,3S) |

| Functional Groups | Amine, Ester |

| Chirality | Chiral |

Evolution of Synthetic Strategies for Stereodefined Cyclopentane Carboxylic Acid Derivatives

The synthesis of stereodefined cyclopentane (B165970) carboxylic acid derivatives has evolved significantly, with numerous strategies developed to control the relative and absolute stereochemistry of the substituents on the five-membered ring. Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient.

Modern approaches focus on asymmetric synthesis, employing chiral auxiliaries, chiral catalysts, or starting from chiral pool materials. Key synthetic strategies include:

Asymmetric Michael Addition: The conjugate addition of nitrogen nucleophiles to prochiral cyclopentene (B43876) carboxylates in the presence of a chiral catalyst.

Enzymatic Resolutions: The use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

Ring-Closing Metathesis (RCM): A powerful method for the construction of the cyclopentane ring from acyclic precursors, often with excellent stereocontrol.

Intramolecular C-H Insertion Reactions: The use of carbene or nitrene chemistry to form the cyclopentane ring with high stereoselectivity. jagiellonskiecentruminnowacji.pl

These advanced synthetic methods have made it possible to access a wide range of stereochemically pure cyclopentane amino acid derivatives, including ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate, in a more efficient and controlled manner.

Interdisciplinary Research Perspectives on Aminocyclopentane 1 Carboxylate Architectures

Retrosynthetic Analysis of the (1R,3S)-3-aminocyclopentane-1-carboxylate Core

A retrosynthetic analysis of the target molecule reveals several key bond disconnections that lead to viable starting materials. The primary strategic considerations involve the stereoselective formation of the two chiral centers at the C1 and C3 positions of the cyclopentane ring. One common approach involves disconnecting the ester and amino functionalities, leading back to a cyclopentane backbone that can be functionalized. A further disconnection of the cyclopentane ring itself suggests precursors that can undergo cyclization reactions. This analysis opens up various synthetic avenues, including cycloaddition reactions, stereoselective reductions, and the use of chiral auxiliaries or naturally derived chiral starting materials.

Asymmetric Approaches to the Cyclopentane Framework

Establishing the desired stereochemistry on the cyclopentane ring is a central challenge in the synthesis of ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate. Several asymmetric methodologies have been developed to address this.

Enantioselective Cycloaddition Reactions

Enantioselective cycloaddition reactions provide a powerful tool for constructing the cyclopentane framework with controlled stereochemistry. For instance, [3+2] cycloadditions of azomethine ylides can generate highly substituted pyrrolidines, which can then be converted to aminocyclopentane derivatives. beilstein-journals.org These reactions often employ chiral ligands or catalysts to induce asymmetry. While not a direct synthesis of the target compound, these methods establish the core carbocyclic and amino-substituted structure that can be further elaborated.

Stereoselective Reductions in Cyclopentane Amino Acid Synthesis

Stereoselective reductions of prochiral cyclopentanone (B42830) or cyclopentenone precursors are a common strategy for introducing the desired stereocenters. The reduction of a ketone to a hydroxyl group, which can then be converted to an amine, is a key transformation. The stereochemical outcome of the reduction can be controlled by using chiral reducing agents or catalysts. For example, the use of enzymes like imine reductases (IREDs) can facilitate the asymmetric reduction of imines to chiral amines, offering a green and highly selective alternative to traditional chemical methods. nih.govmdpi.com

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org In the synthesis of cyclopentane amino acids, a chiral auxiliary can be attached to a precursor molecule to control the stereoselectivity of subsequent reactions, such as alkylation or cycloaddition. wikipedia.org Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries that can be used to direct aldol (B89426) reactions and alkylations with high diastereoselectivity. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse.

Chemoenzymatic Synthetic Pathways and Biocatalysis for Enantiomeric Purity

Chemoenzymatic synthesis combines the advantages of traditional organic synthesis with the high selectivity of enzymatic transformations. rjeid.com Biocatalysis offers a powerful approach to achieving high enantiomeric purity. nih.gov Enzymes such as lipases can be used for the kinetic resolution of racemic intermediates. ucc.ie For instance, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. Imine reductases (IREDs) and reductive aminases (RedAms) are particularly useful for the asymmetric synthesis of chiral amines from ketones. nih.govmdpi.com These enzymatic methods are often performed under mild reaction conditions and can provide access to enantiomerically pure products that are difficult to obtain through purely chemical means.

Derivatization from Naturally Occurring Chiral Pool Precursors

Utilizing readily available and enantiomerically pure starting materials from the chiral pool is an efficient strategy for asymmetric synthesis.

L-serine: This amino acid is a versatile starting material for the synthesis of various chiral compounds. nih.govorgsyn.org An enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a related compound, has been achieved starting from L-serine. nih.govjst.go.jp The synthesis involves constructing the chiral quaternary center through a C-H insertion reaction of an alkylidenecarbene. nih.govjst.go.jp Garner's aldehyde, which is derived from L-serine, is another key intermediate in several synthetic routes. nih.govresearchgate.net

Vince Lactam: The bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a valuable building block for the synthesis of carbocyclic nucleosides and cyclopentane amino acids. researchgate.net The double bond in Vince lactam allows for various chemical modifications to create functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane framework. researchgate.net The racemic lactam can be resolved into its enantiomers, and the desired enantiomer can then be used to synthesize enantiopure target molecules. ijcpa.in For example, the (-)-Vince lactam can be converted to derivatives of cis-3-aminocyclopentane carboxylic acid. rsc.org

Summary of Synthetic Approaches

| Methodology | Key Features | Starting Materials/Intermediates |

|---|---|---|

| Retrosynthetic Analysis | Disconnection of ester and amino groups, ring-opening | Cyclopentane backbone, acyclic precursors |

| Enantioselective Cycloadditions | Construction of cyclopentane ring with stereocontrol | Azomethine ylides, alkenes |

| Stereoselective Reductions | Introduction of stereocenters via reduction | Prochiral cyclopentanones/cyclopentenones |

| Chiral Auxiliary-Mediated Synthesis | Temporary use of a chiral moiety to direct stereochemistry | Acyclic precursors with attached chiral auxiliary |

| Chemoenzymatic Synthesis/Biocatalysis | High enantioselectivity using enzymes | Racemic intermediates, prochiral ketones |

| Derivatization from Chiral Pool | Use of naturally occurring enantiopure starting materials | L-serine, Vince Lactam |

Multi-Step Reaction Sequences for Accessing Specific Stereoisomers

Accessing the specific (1R,3S) stereoisomer of 3-aminocyclopentane-1-carboxylate derivatives typically involves intricate, multi-step synthetic pathways. These routes are designed to build the cyclopentane core while systematically installing the required stereocenters. One common approach begins with readily available chiral starting materials, such as L-serine or dimethyl (S)-malate, to introduce the initial stereocenter. researchgate.net Subsequent steps, including cyclization reactions like intramolecular C–H insertion of alkylidene carbenes, are then used to construct the cyclopentane ring. researchgate.netjst.go.jp

Another strategy involves the use of bicyclic intermediates, such as 2-azabicyclo[2.2.1]heptan-3-one, which can be synthesized and then subjected to stereocontrolled ring-opening reactions to yield the desired substituted cyclopentane structure. chemicalbook.com These rigid bicyclic systems allow for functionalization at specific positions with high stereocontrol before the ring is opened. The choice of synthetic route is often dictated by the availability of starting materials, the desired scale of the synthesis, and the need to avoid the formation of unwanted stereoisomers. google.com

Strategies for Diastereoselective Control

Diastereoselective control is fundamental to the efficient synthesis of the target (1R,3S) stereoisomer, as it maximizes the formation of the desired diastereomer over other possibilities. This can be achieved through several methods:

Substrate-Controlled Reactions: In this approach, existing stereocenters in the substrate direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone precursor containing a chiral auxiliary or a pre-existing stereocenter can proceed with high diastereoselectivity to set the hydroxyl group's stereochemistry, which can later be converted to the amine.

Reagent-Controlled Reactions: Chiral reagents or catalysts are used to influence the stereochemical pathway of a reaction on a prochiral substrate. For instance, asymmetric hydrogenation or hydroboration of a cyclopentene (B43876) precursor can selectively form one diastereomer.

Cyclization Strategies: Intramolecular reactions to form the cyclopentane ring can be highly diastereoselective. The conformational constraints of the transition state during a key ring-closing step, such as an N-acyl iminium ion cyclization or an alkylidene carbene C-H insertion, can strongly favor the formation of one specific diastereomer. researchgate.net A highly diastereoselective reduction following such a cyclization can efficiently construct the required cis- or trans- relationship between substituents. researchgate.net

Ring Opening of Bicyclic Precursors: The regioselective and stereoselective ring opening of strained bicyclic systems, like aziridines, with specific nucleophiles can provide precursors with functional groups positioned trans to the amino group, establishing the desired relative stereochemistry. nih.gov

The table below summarizes some key diastereoselective strategies.

Table 1: Strategies for Diastereoselective Control

| Strategy | Description | Example Application |

|---|---|---|

| Substrate Control | A chiral center already present in the molecule directs the stereochemical outcome of a new stereocenter's formation. | Reduction of a chiral ketone precursor where the existing chirality blocks one face from the reducing agent. |

| Reagent Control | An external chiral reagent or catalyst forces the reaction to proceed through a lower energy transition state for one diastereomer. | Asymmetric hydrogenation of a double bond in a cyclopentene ring using a chiral catalyst. |

| Diastereoselective Cyclization | The formation of the cyclopentane ring proceeds in a way that favors one relative arrangement of substituents due to steric or electronic factors. | An intramolecular Michael addition where the transition state for forming the cis product is sterically disfavored. |

| Bicyclic Ring Opening | A rigid bicyclic intermediate is opened with a nucleophile, leading to a specific and predictable stereochemical outcome. | Ring opening of 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane to install a substituent at the 3-position. nih.gov |

Resolution of Racemic Intermediates (e.g., Chiral Acid Resolution, Crystallization-Based Methods)

When a synthesis produces a racemic or diastereomeric mixture of an intermediate, a resolution step is necessary to isolate the desired enantiomer.

Chiral Acid/Auxiliary Resolution: This classical method involves reacting a racemic intermediate (e.g., a racemic amine or carboxylic acid) with an enantiomerically pure resolving agent, often a chiral acid or a chiral alcohol. This reaction creates a mixture of diastereomers, which have different physical properties (such as solubility) and can be separated by conventional techniques like fractional crystallization or chromatography. beilstein-journals.org For example, a racemic carboxylic acid intermediate can be esterified with a chiral alcohol like L-(-)-menthol. The resulting diastereomeric esters can then be separated, followed by hydrolysis to yield the enantiopure carboxylic acid. beilstein-journals.org This technique has been successfully applied to resolve heterocyclic artificial glutamate (B1630785) analogs. beilstein-journals.org

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For instance, a lipase can selectively hydrolyze one enantiomer of an ester in a racemic mixture, leaving the other enantiomer unreacted. researchgate.net This method is advantageous due to its high selectivity and mild reaction conditions. An enzymatic resolution using a hydrolase has been employed for the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate, a related chiral precursor. jiangnan.edu.cn

Crystallization-Based Methods: These methods exploit differences in the crystal structures of enantiomers or diastereomers.

Preferential Crystallization: If a racemic mixture forms a conglomerate (a physical mixture of separate enantiomeric crystals), it is sometimes possible to induce the crystallization of just one enantiomer by seeding a supersaturated solution with pure crystals of that enantiomer.

Crystallization-Induced Asymmetric Transformation (CIAT): This powerful technique is applicable when the stereocenters are labile and can interconvert in solution (epimerize). researchgate.net As one diastereomer selectively crystallizes from the solution, the equilibrium in the solution shifts to replenish the crystallizing isomer. researchgate.net This process can theoretically convert the entire mixture into a single, solid, pure diastereomer, achieving a yield of up to 100%. researchgate.net

Table 2: Comparison of Resolution Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Resolving Agent | Formation of diastereomers with different physical properties, allowing for separation. | Widely applicable, well-established technique. | Maximum theoretical yield is 50% unless the unwanted enantiomer is racemized and recycled. rsc.org Requires stoichiometric amounts of a (potentially expensive) resolving agent. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme may not be available or active for a specific substrate; limited to certain functional groups. |

| Crystallization-Induced Asymmetric Transformation (CIAT) | A combination of in-solution epimerization and selective crystallization of one diastereomer drives the equilibrium towards the desired product. | Can theoretically achieve 100% yield of the desired stereoisomer. | Requires the stereocenter to be labile under the reaction conditions; finding suitable crystallization conditions can be challenging. researchgate.net |

Optimization of Reaction Conditions for Yield and Stereochemical Fidelity

Optimizing reaction conditions is critical for maximizing the chemical yield and ensuring the stereochemical integrity of the final product. Even with a well-designed synthetic route, suboptimal conditions can lead to side reactions, low conversion rates, or racemization, which compromises the enantiopurity of the product.

Key parameters that require careful optimization include:

Temperature: Many reactions are highly sensitive to temperature. Lower temperatures can enhance selectivity by favoring the kinetically controlled product and minimizing side reactions or decomposition. Conversely, some reactions require higher temperatures to overcome activation energy barriers, but this can sometimes lead to a loss of stereochemical control.

Solvent: The choice of solvent can profoundly impact reaction rates and selectivity by influencing the solubility of reagents and the stability of transition states. Polar aprotic solvents like THF or DMF might be favored for certain nucleophilic reactions, while nonpolar solvents may be required for others.

Reagents and Catalysts: The precise stoichiometry of reagents is crucial. Using an excess of a reagent might drive a reaction to completion but could also lead to side products. The choice of catalyst is paramount in asymmetric synthesis; its loading and purity must be carefully controlled to ensure high enantiomeric excess.

Reaction Time and Concentration: Monitoring the reaction progress (e.g., by TLC or HPLC) is necessary to determine the optimal time to quench the reaction, thereby maximizing the yield of the desired product while minimizing the formation of impurities from over-reaction or degradation. The concentration of reactants can also affect reaction order and selectivity.

For example, in the synthesis of cyclopentane derivatives via alkylidene carbene C-H insertion, the choice of base (e.g., lithio(trimethylsilyl)diazomethane) and precise control of stoichiometry and temperature are critical to achieving high yields (62-69%) and excellent enantiomeric excess. researchgate.netnih.gov Similarly, in resolution procedures, the choice of solvent for crystallization can determine the efficiency of diastereomer separation.

Design and Synthesis of Conformationally Constrained Peptidomimetics

The rigid structure of the aminocyclopentane ring is a valuable feature for the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. By replacing flexible amino acid residues in a peptide chain with this constrained scaffold, researchers can lock the molecule into a specific bioactive conformation, potentially leading to increased potency, selectivity, and metabolic stability. nih.govnih.gov

Incorporation into Peptide Chains and Foldamers

The (1R,3S)-3-aminocyclopentane-1-carboxylate moiety can be incorporated into peptide chains to create novel α/β-peptides. These hybrid structures often exhibit enhanced resistance to degradation by proteases and peptidases compared to their natural α-peptide counterparts. nih.gov This strategy has been successfully employed in modifying opioid peptides like morphiceptin, where the replacement of a central proline residue with a functionalized aminocyclopentane derivative was explored to create new analgesic agents. nih.govresearchgate.net

In the field of foldamers—oligomers that adopt well-defined secondary structures—constrained cyclic amino acids are used to stabilize specific folds, such as β-hairpins, in aqueous solutions. nih.gov While direct examples using this compound are not extensively detailed, the principle is demonstrated by the use of structurally similar residues like (1R,3S)-3-aminocyclohexanecarboxylic acid to maintain the native-like display of side chains in protein-derived hairpins. nih.gov

Influence on Peptide Conformation and Stability

The incorporation of a constrained cyclic residue like 1-aminocyclopentanecarboxylic acid significantly influences the conformational properties of a peptide. The five-membered ring restricts the available dihedral angles (phi, ψ) around the peptide backbone, forcing it to adopt specific secondary structures such as γ-turns or various helical conformations. nih.gov This pre-organization of the peptide backbone can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity. Furthermore, the increased conformational stability makes these peptidomimetics more resistant to enzymatic degradation, a critical factor for improving the pharmacokinetic profile of peptide-based drugs. nih.gov

Construction of Novel Heterocyclic and Polycyclic Scaffolds

The development of novel synthetic methods is crucial for expanding the chemical space available for drug discovery. jmchemsci.com this compound serves as a valuable starting material for the construction of more complex molecular architectures, including novel heterocyclic and polycyclic scaffolds. chemimpex.comwhiterose.ac.uk Its bifunctional nature, possessing both an amine and an ester group on a rigid chiral core, allows for a variety of chemical transformations.

Synthetic strategies such as annulation and sequential cyclization reactions can be employed to build fused or spirocyclic ring systems onto the cyclopentane core. whiterose.ac.ukmdpi.com These three-dimensional scaffolds are of particular interest in modern drug discovery as they can lead to compounds with improved physicochemical properties and novel biological activities compared to flatter, aromatic structures. whiterose.ac.uk The synthesis of diverse N-heterocyclic cores from such building blocks is a key strategy for generating libraries of compounds for biological screening. whiterose.ac.uk

Development of Ligands for Specific Biological Targets

The structural similarity of the aminocyclopentane carboxylic acid scaffold to endogenous neurotransmitters has made it a prime candidate for developing ligands that target the central nervous system. chemimpex.comresearchgate.net Its conformationally restricted nature allows for the synthesis of stereoisomers that can selectively interact with specific receptor subtypes. nih.govnih.gov

Analogues of Natural Amino Acid Neurotransmitters (e.g., Glutamate, GABA)

The cyclopentane framework provides a rigid template for mimicking the bioactive conformations of flexible neurotransmitters like γ-aminobutyric acid (GABA) and glutamate. researchgate.net

Glutamate Analogues: The stereoisomers of 1-aminocyclopentane-1,3-dicarboxylate (ACPD) have been extensively studied as rigid analogues of glutamate. nih.gov Specifically, (1S,3R)-ACPD is a potent and selective agonist for metabotropic glutamate receptors (mGluRs). nih.govnih.govutmb.edu The defined stereochemistry is critical for its activity, as other isomers like the (1R,3S) and (1R,3R) forms show significantly different or no activity at certain receptor subtypes. nih.gov

GABA Analogues: Various aminocyclopentane and aminocyclopentene carboxylic acids serve as conformationally restricted analogues of GABA. researchgate.netnih.govresearchgate.net The stereochemical orientation of the amine and carboxylic acid groups on the cyclopentane ring dictates their pharmacological activity at GABA receptors. nih.gov For instance, (+)-trans-3-aminocyclopentanecarboxylic acid acts as a moderately potent partial agonist at GABA(C) receptors, while other isomers exhibit weaker agonism or even antagonism. nih.gov

Interaction with Metabotropic Receptors and Enzymes (e.g., GABA-AT)

The development of selective ligands based on the aminocyclopentane scaffold has provided valuable tools for studying the function of various receptors and enzymes.

Metabotropic Receptors: As noted, (1S,3R)-ACPD is a selective agonist for mGluRs. nih.govutmb.edu Studies using different ACPD isomers have helped to distinguish between mGluR subtypes. For example, (1S,3R)-ACPD and (1S,3S)-ACPD stimulate phosphoinositide turnover, whereas all four stereoisomers of ACPD inhibit forskolin-stimulated cyclic AMP formation, albeit with vastly different potencies. nih.gov This demonstrates that the cyclopentane scaffold can be fine-tuned to achieve high selectivity for specific receptor signaling pathways. nih.govnih.gov

Enzymes (GABA-AT): Analogues based on the aminocyclopentane ring have been designed as inactivators of GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of GABA. nih.gov Inhibition of GABA-AT raises GABA levels in the brain, a strategy used for treating epilepsy and substance abuse disorders. The compound (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, for example, was designed as a mechanism-based inactivator that is significantly more efficient than vigabatrin, an FDA-approved GABA-AT inactivator. nih.gov This highlights the potential of the cyclopentane scaffold in designing highly potent and specific enzyme inhibitors.

The table below summarizes the activity of selected aminocyclopentane analogues at different biological targets, based on available research findings.

| Compound/Analogue | Target | Activity | Reference |

| (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylate (ACPD) | Metabotropic Glutamate Receptors (mGluRs) | Potent Agonist | nih.govutmb.edu |

| (1S,3S)-1-Aminocyclopentane-1,3-dicarboxylate (ACPD) | mGluRs (Phosphoinositide Turnover) | Agonist (EC₅₀ = 97 µM) | nih.gov |

| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | GABA(C) Receptors | Partial Agonist | nih.gov |

| (+)-cis-3-Aminocyclopentanecarboxylic acid ((+)-CACP) | GABA(C) Receptors | Partial Agonist | nih.gov |

| (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid | GABA Aminotransferase (GABA-AT) | Mechanism-based Inactivator | nih.gov |

Structure-Activity Relationship (SAR) Studies for Molecular Recognition (focused on molecular interactions, not in vivo efficacy)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its interaction with a biological target. The this compound scaffold has been utilized in such studies to probe the molecular interactions that govern ligand binding. By systematically modifying the core structure and observing the resultant changes in binding affinity, researchers can elucidate the key features required for molecular recognition.

A notable example of SAR studies involving a related cyclopentane scaffold can be found in the development of inhibitors for the enzyme methyltransferase-like 3 (METTL3), which is implicated in cancer. While not the exact ethyl ester, research on adenosine (B11128) derivatives with a cyclopentane-diol linker provides valuable insights into the molecular interactions at play.

In these studies, the cyclopentane ring serves to orient the key interacting moieties. Modifications to the substituents on the core scaffold have been shown to significantly impact the inhibitory activity, highlighting the importance of specific molecular interactions. For instance, the primary amine of the aminocyclopentane core can act as a crucial hydrogen bond donor, forming interactions with specific amino acid residues in the target's binding pocket. The carboxylate group, or its ester derivative, can also participate in hydrogen bonding or electrostatic interactions.

The following interactive data table summarizes the structure-activity relationships of a series of METTL3 inhibitors incorporating a cyclopentane-based linker. This data illustrates how subtle changes to the chemical structure can lead to significant differences in inhibitory potency, providing a clear picture of the molecular interactions driving binding affinity.

| Compound | R¹ Group | Linker | IC₅₀ (µM) | Key Molecular Interactions |

|---|---|---|---|---|

| Analog 1 | H | cyclopentane-3,4-diol | 0.015 | Hydrogen bonds from diol to protein backbone; π-stacking of indolyl core. |

| Analog 2 | F | cyclopentane-3,4-diol | 0.012 | Enhanced hydrophobic interactions from fluorine; hydrogen bonds from diol. |

| Analog 3 | H | tetrahydrofuran-3,4-diol | 0.030 | Alteration in linker conformation affects optimal hydrogen bonding. |

| Analog 4 | Cl | cyclopentane-3,4-diol | 0.025 | Steric hindrance from the larger chloro group slightly reduces affinity. |

The data reveals that the cyclopentane-diol linker is a key element for potent inhibition. The hydroxyl groups of the diol are critical for forming hydrogen bonds within the METTL3 binding site. The substitution at the R¹ position of the indolyl core also modulates activity, with a fluorine atom (Analog 2) leading to slightly improved potency, likely due to favorable hydrophobic interactions. Replacing the cyclopentane linker with a tetrahydrofuran (B95107) ring (Analog 3) results in a decrease in activity, suggesting that the specific geometry and conformational rigidity of the cyclopentane scaffold are important for optimal positioning of the interacting groups. These findings underscore the utility of the aminocyclopentane scaffold in fine-tuning molecular interactions to achieve high-affinity binding to a biological target.

Conformational Analysis and Stereochemical Impact on Molecular Recognition

Spectroscopic Characterization of Conformation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are pivotal in elucidating the conformational landscape of ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the molecule's three-dimensional structure. The CD spectrum of a chiral molecule like this compound would exhibit characteristic Cotton effects, the signs and magnitudes of which are directly related to its absolute configuration and predominant conformation in solution. While specific CD spectra for this exact compound are not detailed in the search results, the technique is broadly applied to determine the stereochemistry of chiral compounds and to study conformational changes upon binding to other molecules. For example, changes in the CD spectrum upon interaction with a biological receptor could indicate a specific binding conformation.

Below is an interactive table summarizing the application of these spectroscopic methods:

| Spectroscopic Technique | Information Gained | Key Parameters |

| ¹H NMR Spectroscopy | Dihedral angles, ring puckering, relative orientation of substituents. | Coupling constants (J-values), Chemical shifts, Nuclear Overhauser Effect (NOE). |

| Circular Dichroism (CD) | Absolute configuration, predominant solution conformation, conformational changes. | Cotton effects (sign and magnitude), Wavelength of maximum absorption. |

X-ray Crystallographic Studies of the Cyclopentane (B165970) Ring Conformation

X-ray crystallography provides precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself was not found, studies on similar cyclopentane-containing molecules, such as (1S,3R)-1-Carboxy-2,2,3-trimethylcyclopentane-1-ammonium nitrate, reveal that the five-membered ring typically adopts a non-planar conformation to minimize steric strain. researchgate.net The most common conformations are the envelope (or "flap") and twist (or "half-chair") forms.

In an envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In a twist conformation, no four atoms are coplanar. The specific conformation adopted by this compound in the solid state would be influenced by the packing forces within the crystal lattice and intramolecular interactions between the amino and ester groups. This solid-state structure provides a valuable, albeit static, picture that can be used to benchmark theoretical calculations of its conformational preferences in other environments.

Theoretical Studies on Conformational Preferences and Dynamics

Theoretical, or computational, studies are essential for exploring the full conformational landscape of flexible molecules like this compound. These methods can predict the relative energies of different conformers and the energy barriers between them.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the geometries and relative stabilities of various envelope and twist conformations of the cyclopentane ring. nih.gov These calculations can also account for the influence of solvent on conformational preferences. nih.gov For related aminocyclopentanecarboxylic acid derivatives, theoretical studies have shown that the cyclic nature of the side chain restricts the backbone flexibility. nih.gov The relative stability of different conformations is dependent on the polarity of the environment. nih.gov

Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal the preferred conformations and the transitions between them, offering a more complete understanding of the molecule's flexibility and how it might adapt its shape upon interacting with a binding partner.

| Computational Method | Information Provided |

| Quantum Mechanics (e.g., DFT) | Geometries and relative energies of stable conformers. |

| Molecular Dynamics (MD) | Conformational dynamics and transitions between states over time. |

Elucidation of Stereochemical Determinants for Biological Activity and Selectivity

The specific (1R,3S) stereochemistry of this compound is a critical determinant of its biological activity and selectivity. The spatial arrangement of the amino and ethyl carboxylate groups on the cyclopentane scaffold creates a unique three-dimensional pharmacophore that can interact with biological targets, such as enzymes or receptors, in a highly specific manner.

The constrained nature of the cyclopentane ring positions the functional groups in well-defined orientations. This pre-organization can lead to higher binding affinities compared to more flexible acyclic analogues, as less conformational entropy is lost upon binding. The chirality of the molecule ensures that it will interact differently with chiral biological macromolecules, leading to stereoselectivity in its biological effects. For instance, one enantiomer may bind strongly to a receptor, while the other may have weak or no affinity. This compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders, due to its structural similarity to natural amino acids. chemimpex.com Its ability to mimic natural amino acids while presenting distinct structural features allows researchers to explore new avenues in enzyme and protein engineering. chemimpex.com

The interplay between the cyclopentane ring's conformation and the stereochemistry of its substituents is therefore crucial for molecular recognition and the resulting biological response.

Computational Chemistry and Theoretical Modeling of Ethyl 1r,3s 3 Aminocyclopentane 1 Carboxylate Systems

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the interactions between atoms, MD can reveal the preferred three-dimensional arrangements, or conformations, of a molecule in different environments. For ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate, a key structural feature is the five-membered cyclopentane (B165970) ring, which is not planar. lumenlearning.com Instead, it adopts puckered conformations to alleviate torsional strain. masterorganicchemistry.comdalalinstitute.com The two most common conformations are the "envelope" and the "half-chair" (or "twist"). masterorganicchemistry.comscribd.com

In the envelope conformation , four of the carbon atoms of the cyclopentane ring are in a plane, while the fifth is out of the plane. lumenlearning.comdalalinstitute.com In the half-chair conformation , three adjacent carbon atoms are in a plane, with the other two carbons displaced on opposite sides of the plane. scribd.com These conformations can interconvert through a process called pseudorotation. scribd.com The presence of the amino and ethyl carboxylate substituents at positions 1 and 3 of the ring will influence the relative energies of these conformers.

MD simulations can be employed to map the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might present itself to a biological target.

Below is an illustrative data table summarizing hypothetical results from a molecular dynamics simulation study on the conformational preferences of this compound in an aqueous environment.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |

|---|---|---|---|

| Envelope (C3-endo) | 0.00 | 45 | C1-C2-C3-C4: 35.2 |

| Half-Chair (C2,C3-twist) | 0.85 | 25 | C1-C2-C3-C4: -25.8 |

| Envelope (C1-exo) | 1.20 | 15 | C5-C1-C2-C3: -38.1 |

| Other | >2.00 | 15 | - |

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties that are not accessible through classical molecular dynamics.

For this compound, quantum chemical calculations can elucidate:

Charge Distribution: Understanding the distribution of partial charges on the atoms of the molecule is key to predicting its intermolecular interactions. The nitrogen of the amino group and the oxygens of the carboxylate group are expected to have negative partial charges, making them potential hydrogen bond acceptors, while the hydrogen atoms of the amino group will have positive partial charges, making them hydrogen bond donors.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap can provide an indication of the molecule's chemical stability.

Reaction Pathways: Quantum chemical calculations can be used to model the transition states of chemical reactions, allowing for the determination of activation energies and reaction mechanisms. This could be applied, for example, to study the hydrolysis of the ester group or reactions involving the amino group.

The following table presents hypothetical data from quantum chemical calculations on this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). preprints.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In the context of this compound, molecular docking could be used to predict its binding mode within the active site of a target protein. The results of a docking study can reveal:

Binding Affinity: Docking programs use scoring functions to estimate the binding affinity between the ligand and the receptor. This can be used to rank different compounds in terms of their potential potency.

Key Interactions: Docking can identify the specific interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, the amino and carboxylate groups would be expected to form key hydrogen bonds with polar residues in the active site.

An illustrative table of molecular docking results for this compound with a hypothetical protein kinase is provided below.

| Parameter | Result |

|---|---|

| Docking Score (kcal/mol) | -8.2 |

| Predicted Hydrogen Bonds | Amino group with Asp145; Carbonyl oxygen with Lys72 |

| Predicted Hydrophobic Interactions | Cyclopentane ring with Leu25, Val33 |

In Silico Design Principles for Novel Analogues and Derivatives

The insights gained from molecular dynamics, quantum chemical calculations, and molecular docking can be used to guide the in silico design of novel analogues of this compound with improved properties. frontiersin.org This rational design process can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

Key principles for the in silico design of new analogues include:

Structure-Activity Relationship (SAR) Studies: By computationally evaluating a series of related compounds, it is possible to build a model that relates structural features to biological activity. This model can then be used to predict the activity of new, unsynthesized compounds.

Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the ethyl ester could be replaced with other alkyl groups or amides.

Scaffold Hopping: This involves replacing the cyclopentane core with a different chemical scaffold while maintaining the key pharmacophoric features (the amino and carboxylate groups).

The table below presents a hypothetical set of designed analogues and their predicted properties based on in silico modeling.

| Analogue | Modification | Predicted Docking Score (kcal/mol) | Predicted Solubility (logS) |

|---|---|---|---|

| Analogue 1 | Ethyl ester replaced with methyl ester | -8.0 | -2.5 |

| Analogue 2 | Ethyl ester replaced with isobutyl ester | -8.5 | -3.1 |

| Analogue 3 | Amino group replaced with a guanidino group | -9.1 | -2.2 |

| Analogue 4 | Cyclopentane ring replaced with a cyclohexane (B81311) ring | -7.5 | -3.0 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate and its intermediates?

- Methodological Answer : The compound is typically synthesized via stereoselective cyclopropane ring-opening reactions or enantioselective hydrogenation of precursor bicyclic esters. Key intermediates include methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate, which undergoes deprotection (e.g., trifluoroacetic acid) and esterification . For example, tert-butyl carbamate intermediates are cleaved under acidic conditions to yield free amines, followed by ethyl ester formation .

| Key Reaction Steps | Conditions/Reagents | Reference |

|---|---|---|

| Deprotection of Boc-protected amine | TFA in CH₂Cl₂ at 0°C for 4 hours | |

| Esterification of carboxylic acid | Ethanol/H⁺ or DCC-mediated coupling |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound and its precursors exhibit acute oral toxicity (GHS Category 4), skin irritation (Category 2), and respiratory hazards (H335). Researchers must:

-

Use PPE (gloves, goggles, lab coats) and work in a fume hood.

-

Avoid skin contact by immediate rinsing with water for 15 minutes (H315, H319) .

-

Implement spill containment using adsorbents (e.g., silica gel) to prevent environmental contamination .

Hazard GHS Classification Precautionary Measures Oral toxicity Category 4 (H302) Avoid ingestion; use lab-grade PPE Skin irritation Category 2 (H315) Immediate rinsing; barrier creams

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for stereoisomeric impurities?

- Methodological Answer : Contradictions arise due to overlapping signals or diastereomeric byproducts. Strategies include:

-

Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 60°C .

-

Chiral derivatization : Use Mosher’s acid to differentiate enantiomers via ¹⁹F NMR shifts .

-

2D NMR (COSY, HSQC) : Assign stereochemistry by correlating ^1H-^13C couplings in bicyclic intermediates .

Spectral Challenge Resolution Technique Example from Evidence Overlapping cyclopentane protons 2D HSQC for C-H connectivity Diastereomer discrimination Chiral HPLC with polysaccharide columns

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer : High enantiomeric excess (ee) is achieved via:

-

Chiral catalysts : Ru-BINAP complexes for hydrogenation of α,β-unsaturated esters .

-

Kinetic resolution : Enzymatic hydrolysis of racemic esters using lipases (e.g., CAL-B) .

-

Crystallization-induced asymmetric transformation : Recrystallize diastereomeric salts with chiral acids (e.g., tartaric acid) .

Method Typical ee Limitations Catalytic hydrogenation >95% Sensitivity to substrate steric bulk Enzymatic resolution 85–90% Substrate specificity required

Q. How do reaction conditions influence stereochemical outcomes in cyclopentane derivatives?

- Methodological Answer : Solvent polarity, temperature, and catalyst loading critically affect stereoselectivity. For example:

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, favoring trans products .

-

Low-temperature regimes : Suppress epimerization during deprotection steps (e.g., TFA at 0°C preserves configuration) .

Condition Impact on Stereochemistry Reference High-pressure H₂ (50 psi) Favors cis-cyclopropane ring opening Anhydrous DCM Minimizes racemization during acylations

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for lithium hydroxide-mediated ester hydrolysis?

- Water content : Trace H₂O in MeOH accelerates hydrolysis but increases byproduct formation.

- Substrate solubility : Sonication or co-solvents (THF) improve reaction homogeneity .

- Validation : Monitor reaction progress via TLC (Rf shift) and confirm purity by HRMS (e.g., [M+Na⁺] calculated vs. observed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.